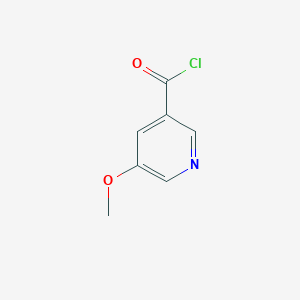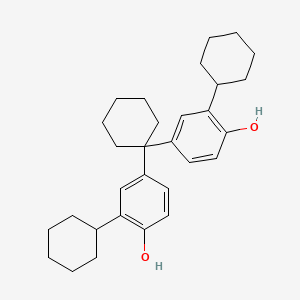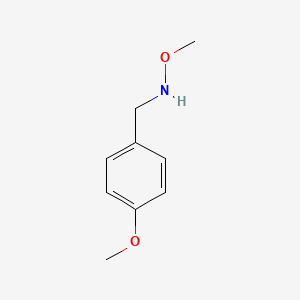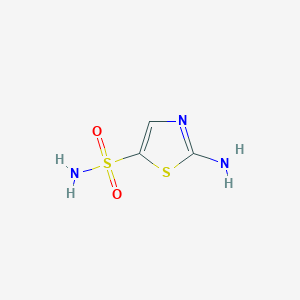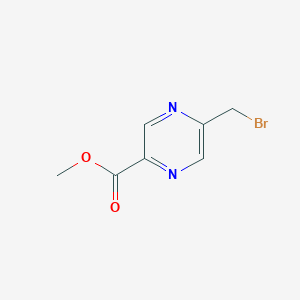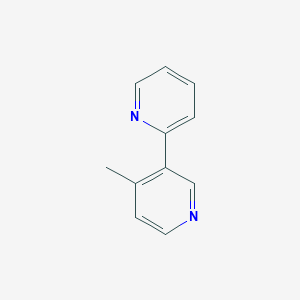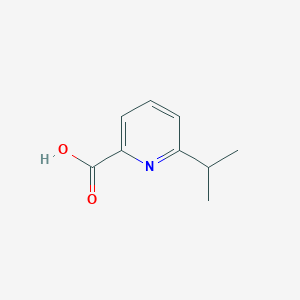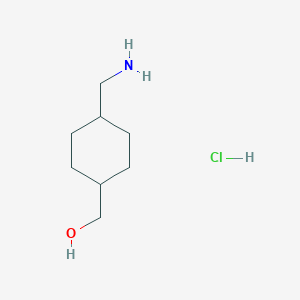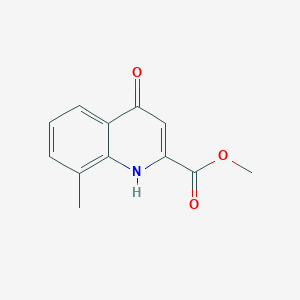
4-Chloro-5,7-dimethoxyquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5,7-dimethoxyquinazoline is a synthetic intermediate used in the preparation of epidermal growth factors .
Synthesis Analysis
The synthesis of this compound involves a multi-step chemical process starting from vanillin. Key steps include methylation, nitration, oxidation, esterification, reduction, cyclization, chlorination, and amination. The overall yield of the target compound after process optimization was reported to be approximately 37%.Molecular Structure Analysis
Molecular structure analysis of a closely related compound, 4-Amino-2-chloro-6,7-dimethoxyquinazoline, shows base-paired N-H…N hydrogen-bonded dimers in the solid state, with quinazoline moieties each flanked by a methanol molecule via N-H-O hydrogen bonding. This highlights the compound’s potential for forming stable solid-state structures.Chemical Reactions Analysis
This compound serves as a key intermediate in the synthesis of a variety of quinazoline derivatives. Its chemical reactions often involve nucleophilic substitution, highlighting its versatility in chemical synthesis for producing compounds with potential inhibitory activity against tumor cells.Physical And Chemical Properties Analysis
The synthesis and crystal structure of related quinazoline derivatives offer insights into the physical properties of these compounds, such as their crystal systems, space group, and molecular stacking via weak N-H…N hydrogen bonding between molecules. The chemical properties of this compound and its derivatives are closely related to their potential biological activities.Aplicaciones Científicas De Investigación
1. Structural Properties and Synthesis
- 4-Chloro-5,7-dimethoxyquinazoline is a key intermediate in the synthesis of quinazoline drugs, such as terazosin, and has been synthesized from vanillin through a series of processes including methylation, nitration, oxidation, esterification, reduction, cyclization, chlorination, and amination. The overall yield of this compound is about 37% after process improvements (Xu Guangshan, 2011).
2. DNA-Binding and Antitumor Properties
- N-alkylanilinoquinazoline derivatives, synthesized from 4-chloro-6,7-dimethoxyquinazoline, have been evaluated for their cytotoxic activities and potential as DNA intercalating agents. These molecules, particularly compounds 5g and 22f, have shown significant interaction with DNA, confirming the effectiveness of the N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline nucleus in binding to DNA via an intercalative process (A. Garofalo et al., 2010).
3. Antimicrobial and Anticancer Activity
- Novel 4-substituted-6,7-dimethoxyquinazolines have been synthesized and evaluated for their antimicrobial and anticancer activity. Some of these compounds have shown significant effects against various human tumor cell lines and pathogens, highlighting the potential pharmaceutical utility of 6,7-dimethoxyquinazoline derivatives (Asmaa E Kassab et al., 2016).
4. Application in Textile Industry
- Disazo disperse dye derivatives of 4-amino-2-chloro-6,7-dimethoxyquinazoline have been synthesized and applied to polyester fabric. These environmentally friendly dyes have shown good light fastness and excellent wash fastness properties, indicating their potential commercial importance in the textile industry (J. Otutu et al., 2015).
5. Chemical Synthesis and Quality Assurance
- A high-performance liquid chromatographic method has been developed to monitor reactions in the synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline, a key intermediate in antihypertensive drugs. This method is crucial for quality assurance and has been validated for accuracy, precision, linearity, and limits of detection and quantification (R. N. Rao et al., 2006).
Mecanismo De Acción
Target of Action
The primary target of 4-Chloro-5,7-dimethoxyquinazoline is the Epidermal Growth Factor Receptor (EGFR), a cellular trans-membrane tyrosine kinase . EGFR plays a crucial role in cell proliferation and survival, and its overexpression is often associated with various types of cancers .
Mode of Action
This compound interacts with its target, EGFR, by inhibiting its activity . This inhibition disrupts the signal transduction pathways regulated by EGFR, leading to a decrease in cell proliferation and an increase in programmed cell death or apoptosis .
Biochemical Pathways
The inhibition of EGFR by this compound affects several biochemical pathways. These include the PI3K/Akt pathway and the Ras/Raf/MAPK pathway, both of which are involved in cell survival and proliferation . The disruption of these pathways leads to the downstream effects of reduced cell proliferation and increased apoptosis .
Pharmacokinetics
Like many other quinazoline derivatives, it is likely to have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in cell proliferation and an increase in apoptosis . These effects are primarily due to the compound’s inhibition of EGFR and the subsequent disruption of cell survival and proliferation pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules in the environment, such as other drugs or metabolites, can potentially interact with this compound and alter its action .
Safety and Hazards
The safety data sheet for a closely related compound, 4-Amino-2-chloro-6,7-dimethoxyquinazoline, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
Direcciones Futuras
A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized and evaluated for their antiproliferative activities against human cancer cell lines . Among all the target compounds, compound 22s displayed the most potent anti-proliferative activity against MGC-803 cells in vitro . This suggests that 4-Chloro-5,7-dimethoxyquinazoline and its derivatives could be valuable in the optimization of anilinoquinazoline-based antineoplastic agents .
Propiedades
IUPAC Name |
4-chloro-5,7-dimethoxyquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-6-3-7-9(8(4-6)15-2)10(11)13-5-12-7/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGIKZVZNHHDAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=NC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622828 |
Source


|
| Record name | 4-Chloro-5,7-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
884340-91-4 |
Source


|
| Record name | 4-Chloro-5,7-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

